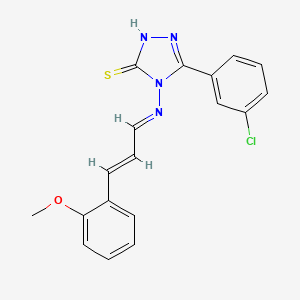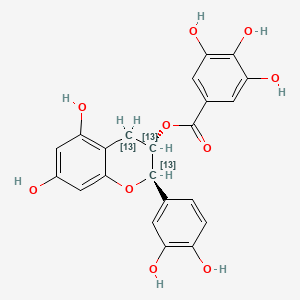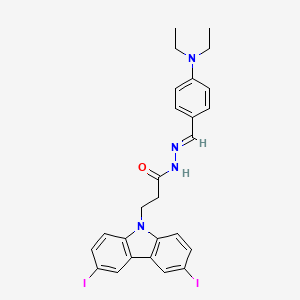
4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an aniline group attached to a sulfonyl group, which is further connected to a naphthamide structure. The compound’s unique structure imparts it with distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-aminonaphthalene. This intermediate is then subjected to sulfonation to introduce the sulfonyl group. The final step involves the coupling of the sulfonated intermediate with aniline and butylamine under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents are selected to enhance the efficiency of each step, and purification techniques like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The aniline and butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce sulfinyl or thiol derivatives .
Scientific Research Applications
4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to receptors or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(anilinosulfonyl)-N-methyl-1-hydroxy-2-naphthamide
- 4-(anilinosulfonyl)-N-ethyl-1-hydroxy-2-naphthamide
- 4-(anilinosulfonyl)-N-propyl-1-hydroxy-2-naphthamide
Uniqueness
4-(anilinosulfonyl)-N-butyl-1-hydroxy-2-naphthamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, the butyl group provides different steric and electronic effects, influencing its interactions with molecular targets and its overall properties .
Properties
CAS No. |
439094-45-8 |
|---|---|
Molecular Formula |
C21H22N2O4S |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-butyl-1-hydroxy-4-(phenylsulfamoyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H22N2O4S/c1-2-3-13-22-21(25)18-14-19(16-11-7-8-12-17(16)20(18)24)28(26,27)23-15-9-5-4-6-10-15/h4-12,14,23-24H,2-3,13H2,1H3,(H,22,25) |
InChI Key |
FWAKIMOWBOTUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)S(=O)(=O)NC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(4-Ethoxyphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12054127.png)






![2-chlorobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12054180.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12054183.png)
![2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12054190.png)
